![molecular formula C22H26N2O6S B280572 3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280572.png)
3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound used in scientific research. It is a pyridinedicarboxylate derivative that has been studied for its potential use in various biological applications.
Mechanism of Action
The mechanism of action of 3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in inflammation and tumor growth. It may also have antioxidant properties, which could help protect against oxidative damage in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and tumor growth in animal models. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of the compound.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is that it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. However, one limitation is that the mechanism of action of the compound is not fully understood, and more research is needed to fully understand its effects.
Future Directions
For research on 3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate include further studies to understand its mechanism of action and its effects on various biological pathways. Additional research is also needed to determine the optimal dosage and administration of the compound for different applications. Finally, more studies are needed to determine the safety and efficacy of the compound in human subjects.
Synthesis Methods
The synthesis of 3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves a multi-step process. The starting material is 3,5-dicarbethoxy-2,6-dimethyl-1,4-dihydropyridine, which is reacted with allyl bromide to form 3-allyl-5-(2-bromoethyl)-2,6-dimethyl-1,4-dihydropyridine. This compound is then reacted with sodium ethyl mercaptide to form 3-allyl-5-(2-ethylthioethyl)-2,6-dimethyl-1,4-dihydropyridine. Finally, the nitrophenyl ester of dimethylmalonic acid is added to the reaction mixture to form the desired product.
Scientific Research Applications
3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential use in various biological applications. It has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
Molecular Formula |
C22H26N2O6S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-O-(2-ethylsulfanylethyl) 5-O-prop-2-enyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H26N2O6S/c1-5-10-29-21(25)18-14(3)23-15(4)19(22(26)30-11-12-31-6-2)20(18)16-8-7-9-17(13-16)24(27)28/h5,7-9,13,20,23H,1,6,10-12H2,2-4H3 |
InChI Key |
PLVIGTHZDDHBIJ-UHFFFAOYSA-N |
SMILES |
CCSCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC=C)C)C |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)
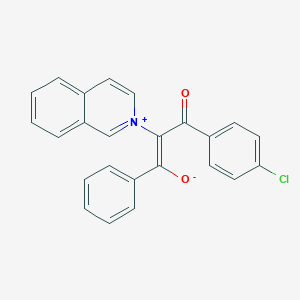
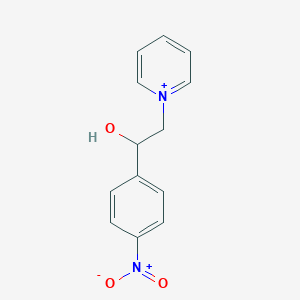
![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
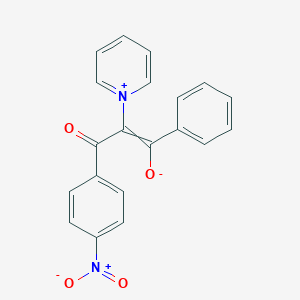
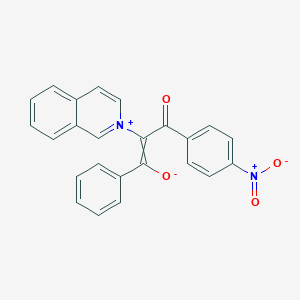
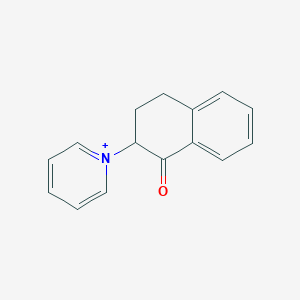
![2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)
![2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280503.png)
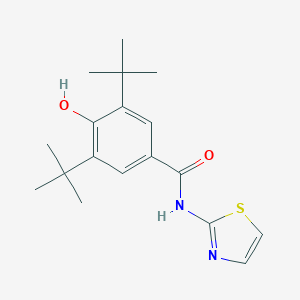
![2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280505.png)
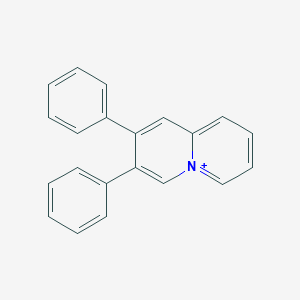

![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)
